Desamino hydroxy terazosin

Description

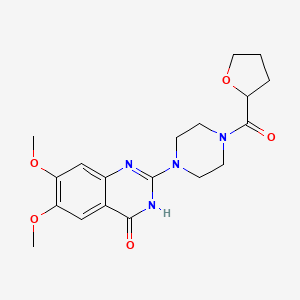

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPCVLMNPKFJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177261-73-2 | |

| Record name | Desamino hydroxy terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESAMINO HYDROXY TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQV3SW61RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure, Nomenclature, and Advanced Characterization of Desamino Hydroxy Terazosin

Systematic Nomenclature and Standard Chemical Identifiers

The unique identity of a chemical compound is unequivocally established through a set of standardized nomenclature and notation systems. These identifiers are crucial for unambiguous communication and information retrieval in scientific literature and databases.

IUPAC Name: 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for Desamino hydroxy terazosin (B121538) is 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one. pharmaceresearch.com This name precisely describes the molecular structure, identifying the core quinazolinone ring system, the positions of the dimethoxy groups, and the substituted piperazinyl ring attached to an oxolane-2-carbonyl group.

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings.

| Identifier | Notation |

| SMILES | COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC pharmaceresearch.com |

InChI and InChIKey

The IUPAC International Chemical Identifier (InChI) is a textual identifier for chemical substances, designed to provide a standard and human-readable way to encode molecular information. The InChIKey is a hashed version of the full InChI.

| Identifier | Value |

| InChI | InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24) pharmaceresearch.com |

| InChIKey | SOPCVLMNPKFJKQ-UHFFFAOYSA-N pharmaceresearch.com |

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

While nomenclature provides a theoretical description, advanced spectroscopic techniques offer empirical evidence to confirm and detail the molecular structure of a compound. For Desamino hydroxy terazosin, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are pivotal.

Detailed experimental data for the ¹H NMR and ¹³C NMR chemical shifts and experimental High-Resolution Mass Spectrometry for this compound are not publicly available in the searched scientific literature. This information is typically provided in a Certificate of Analysis by chemical suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. By analyzing the magnetic properties of atomic nuclei, ¹H NMR (proton) and ¹³C NMR (carbon-13) provide detailed information about the chemical environment of each proton and carbon atom within the molecule. This data would allow for the precise mapping of the atoms and confirmation of the connectivity described by the IUPAC name.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio of ions to determine the exact molecular weight. This allows for the calculation of a molecular formula and provides strong evidence for the compound's identity. The calculated monoisotopic mass for this compound is 388.17466988 Da. pharmaceresearch.com

| Mass Spectrometry Data | Value |

| Molecular Formula | C₁₉H₂₄N₄O₅ |

| Calculated Monoisotopic Mass | 388.17466988 Da pharmaceresearch.com |

| Experimental Exact Mass | Data not publicly available |

The comparison between the calculated and an experimentally determined exact mass would serve as a definitive confirmation of the elemental composition of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are pivotal in the elucidation of the functional groups present within a molecule. While specific experimental spectral data for this compound are not widely published, a detailed analysis of its constituent functional groups allows for the prediction of its characteristic spectroscopic features.

Infrared (IR) Spectroscopy:

The infrared spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrations of its specific functional groups. The quinazolinone ring system would likely show characteristic C=O stretching vibrations, typically in the range of 1680-1630 cm⁻¹, and C=N stretching absorptions around 1610-1550 cm⁻¹. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methoxy (B1213986) (O-CH₃) groups are expected to show C-H stretching just below 3000 cm⁻¹ and a prominent C-O stretching band around 1250-1000 cm⁻¹. The piperazine (B1678402) ring and the tetrahydrofuran (B95107) moiety will contribute to the C-H stretching region and also exhibit C-N and C-O stretching vibrations, respectively. The amide functional group within the piperazine ring, resulting from the acylation with the tetrahydrofuran-2-carbonyl group, would display a characteristic C=O stretching vibration, typically around 1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound in a suitable solvent, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), is predicted to be dominated by the electronic transitions within the quinazolinone chromophore. researchgate.netnih.gov Generally, quinazoline (B50416) derivatives exhibit two main absorption bands. researchgate.netnih.gov A strong absorption band is expected at a shorter wavelength, typically in the 240–300 nm range, which can be attributed to π → π* transitions within the aromatic system. researchgate.net A second, longer-wavelength band, likely appearing between 310 nm and 425 nm, would correspond to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms in the quinazolinone ring. researchgate.netnih.gov The exact position and intensity of these absorption maxima can be influenced by the solvent and the specific substitution pattern on the quinazoline ring. researchgate.netnih.govbeilstein-journals.org

Stereochemical Aspects and Potential Isomeric Forms

The stereochemistry of a molecule is crucial as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This compound possesses a single chiral center, which gives rise to the possibility of stereoisomerism.

The asymmetric carbon is located at the 2-position of the tetrahydrofuran ring. The presence of this chiral center means that this compound can exist as a pair of enantiomers: (S)-Desamino hydroxy terazosin and (R)-Desamino hydroxy terazosin. These enantiomers are non-superimposable mirror images of each other and would rotate plane-polarized light in equal but opposite directions. When synthesized without a chiral influence, the compound would be produced as a racemic mixture, containing equal amounts of both enantiomers. One of its synonyms, 1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)-4-[[(2RS)-tetrahydrofuran-2-yl]carbonyl]piperazine, explicitly indicates the racemic nature at this position. nih.gov

The resolution of such enantiomers is often a critical step in drug development, as one enantiomer may be more active or have a better safety profile than the other. The synthesis and biological evaluation of individual enantiomers of tetrahydrofuran derivatives are common practices in medicinal chemistry to explore these differences.

Computational Predictions of Structural Parameters (e.g., Topological Polar Surface Area, XLogP3)

Computational chemistry provides valuable insights into the physicochemical properties of molecules, which are important predictors of their pharmacokinetic behavior, such as absorption and distribution.

Topological Polar Surface Area (TPSA):

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes. It is calculated as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. For this compound, the computed TPSA is 92.7 Ų. This value suggests a moderate polarity, which can influence its ability to cross biological membranes.

XLogP3:

XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient (logP), which is a measure of a molecule's lipophilicity. A higher logP value indicates greater lipid solubility. The predicted XLogP3 value for this compound is 0.3. This relatively low value suggests that the compound has a degree of hydrophilicity, which, in conjunction with its TPSA, provides a more complete picture of its likely solubility and membrane permeability characteristics.

| Computational Parameter | Predicted Value |

| Topological Polar Surface Area (TPSA) | 92.7 Ų |

| XLogP3 | 0.3 |

Synthetic Methodologies and Chemical Transformations of Desamino Hydroxy Terazosin and Its Analogs

Rational Design of Synthetic Pathways to Desamino Hydroxy Terazosin (B121538)

Desamino hydroxy terazosin, identified chemically as 1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuranyl)carbonyl]piperazine, is a known impurity and metabolite of the antihypertensive drug terazosin. oriprobe.comdrugbank.com The rational design of its synthesis can be approached from two main perspectives: the modification of a pre-existing advanced intermediate like terazosin or a de novo synthesis from basic precursors.

One documented pathway involves the chemical transformation of terazosin hydrochloride. This method is particularly useful for producing the compound as a reference standard for quality control of terazosin drug products. oriprobe.com The synthesis begins with the diazotization of the 4-amino group of the quinazoline (B50416) ring in terazosin, followed by hydrolysis of the resulting diazonium salt to yield the desired 4-hydroxy derivative. oriprobe.com

An alternative, de novo synthetic approach can be designed based on established quinazoline chemistry. This pathway would involve the condensation of 2-chloro-4-hydroxy-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine. This approach is analogous to the industrial synthesis of terazosin itself, which utilizes 2-chloro-4-amino-6,7-dimethoxyquinazoline as a key precursor. google.com This method allows for the independent synthesis of the compound without relying on the availability of terazosin.

Precursor Chemistry and Reaction Mechanisms Involved in Synthesis

The synthesis of this compound relies on specific precursor molecules and well-understood reaction mechanisms.

In the conversion from terazosin, the primary precursor is terazosin hydrochloride . The key reaction sequence is a diazotization-hydrolysis. The 4-amino group on the quinazoline ring is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This intermediate is typically unstable and is immediately subjected to hydrolysis by heating in an aqueous solution. The diazonium group, being an excellent leaving group (as N₂ gas), is displaced by a hydroxyl group from the water molecule, affording the final product, this compound. oriprobe.com

For a de novo synthesis, the critical precursors are:

2-chloro-4-hydroxy-6,7-dimethoxyquinazoline : This precursor can be synthesized from 2-amino-4,5-dimethoxybenzoic acid through cyclization and subsequent chlorination/hydroxylation steps.

1-(2-tetrahydrofuroyl)piperazine : This precursor is obtained by the reaction of piperazine (B1678402) with 2-furoyl chloride, followed by the catalytic hydrogenation of the furan (B31954) ring. wikipedia.org

The reaction mechanism for the de novo synthesis involves a nucleophilic substitution reaction. The secondary amine of the piperazine ring of 1-(2-tetrahydrofuroyl)piperazine acts as a nucleophile, attacking the electrophilic carbon at the 2-position of the 2-chloro-4-hydroxy-6,7-dimethoxyquinazoline. This reaction is typically carried out by heating the reactants in a suitable polar organic solvent. google.com

A summary of a potential de novo synthesis is presented in the table below.

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | Piperazine, 2-Furoyl chloride | Base | 1-(2-Furoyl)piperazine |

| 2 | 1-(2-Furoyl)piperazine | H₂, Catalyst (e.g., Pd/C) | 1-(2-Tetrahydrofuroyl)piperazine |

| 3 | 2-Amino-4,5-dimethoxybenzoic acid | Formamide | 4-Hydroxy-6,7-dimethoxyquinazoline |

| 4 | 4-Hydroxy-6,7-dimethoxyquinazoline | POCl₃ | 2,4-Dichloro-6,7-dimethoxyquinazoline |

| 5 | 2,4-Dichloro-6,7-dimethoxyquinazoline | Controlled Hydrolysis | 2-Chloro-4-hydroxy-6,7-dimethoxyquinazoline |

| 6 | 2-Chloro-4-hydroxy-6,7-dimethoxyquinazoline, 1-(2-Tetrahydrofuroyl)piperazine | Heat, Polar solvent | This compound |

Development and Optimization of Novel Derivatization Strategies for Quinazoline Scaffolds

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets by modifying its substituents. researchgate.net Extensive research has focused on developing novel derivatization strategies to create analogs with improved therapeutic properties. nih.govekb.egrroij.com These strategies often target the 2, 4, and 7-positions of the quinazoline ring. nih.gov

Optimization strategies often involve structure-activity relationship (SAR) studies, where different functional groups are systematically introduced to probe their effect on biological activity. For instance, replacing the aniline (B41778) moiety with a piperazine moiety at the 4-position has been explored to create compounds with inhibitory activity against ERK1/2 phosphorylation. nih.gov Furthermore, substitutions on the piperazine ring itself, as seen in terazosin and its analogs, are a common strategy for modulating activity. rjptonline.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the derivatization of the quinazoline scaffold, allowing for the introduction of a wide variety of substituents. rroij.comdntb.gov.ua Multi-component reactions, like the Ugi reaction, have also been employed to create complex quinazoline derivatives in a single step. connectedpapers.com

The following table summarizes some derivatization strategies for the quinazoline scaffold.

| Position of Derivatization | Type of Modification | Purpose/Outcome | Reference |

| Position 2 | Substitution with secondary amines (e.g., pyrrolidine) | To study the effect of electron-donor/acceptor groups for antitumor activity. | nih.gov |

| Position 4 | Substitution with 4-substituted piperazines | To develop inhibitors of ERK1/2 phosphorylation. | nih.gov |

| Position 4 | Substitution with (4-phenylamino)alkylthiourea | To develop novel NF-κB inhibitors with reduced cytotoxicity. | mdpi.com |

| Position 7 | Variation of aminoalkoxy side chains | To optimize G9a inhibitors. | nih.gov |

| Positions 6, 7 | Introduction of dialkoxy groups | To optimize binding to EGFR tyrosine kinase. | ekb.eg |

Controlled Synthesis of Specific Isomers and Related Compounds

The synthesis of specific isomers is crucial when a molecule contains chiral centers, as different enantiomers or diastereomers can have vastly different biological activities. Terazosin and, by extension, this compound, possess a chiral center in the tetrahydrofuroyl moiety. The synthesis of terazosin typically results in a racemic mixture.

The controlled synthesis of specific isomers of quinazoline derivatives can be achieved through several stereoselective synthesis strategies. acs.orgnih.gov One approach is to use chiral starting materials. For example, starting with an enantiomerically pure form of a precursor would lead to a stereochemically defined product. Another method involves the use of chiral catalysts or auxiliaries during the synthesis to favor the formation of one isomer over another. acs.orgnih.govfigshare.com High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common method for separating isomers from a racemic mixture for analytical or preparative purposes. nih.gov

The synthesis of related compounds, such as other impurities of terazosin, has also been reported. For example, impurity C, 1-(4-amino-6,7-dimethyl-2-quinazolinyl)piperazine, is prepared by the hydrolysis of terazosin, while impurity E, 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, is synthesized from 2-chloro-4-amino-6,7-dimethoxyquinazoline. oriprobe.com These synthetic efforts are essential for the comprehensive quality control of pharmaceutical products.

Advanced Analytical Methodologies for Detection and Quantification of Desamino Hydroxy Terazosin

High-Performance Chromatographic Separations

Chromatographic techniques are the cornerstone for separating and quantifying Desamino hydroxy terazosin (B121538) from its parent compound and other impurities. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are particularly prominent due to their precision and sensitivity. sciepub.comsciepub.com

High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV Detection

HPLC is a powerful technique for the analysis of multicomponent pharmaceutical samples. sciepub.com For Terazosin and its related compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. Methods using both ultraviolet (UV) and fluorescence detectors have been established, with fluorescence detection offering enhanced sensitivity for trace-level analysis. sciepub.com

Stability-indicating HPLC methods have been specifically developed to separate Terazosin from its degradation products, which would include Desamino hydroxy terazosin. sciepub.com These methods are crucial for assessing the stability of the drug substance and product under various stress conditions. pharmatutor.org A typical RP-HPLC method might employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). pharmatutor.org Detection is often performed at wavelengths around 245 nm or 246 nm, where the quinazoline (B50416) chromophore exhibits strong absorbance. pharmatutor.org

Fluorescence detection, exploiting the native fluorescence of the quinazoline ring system, provides a highly sensitive alternative to UV detection. sciepub.com After excitation at a specific wavelength (e.g., 246 nm), the emission can be monitored (e.g., at 387 nm) to quantify the compounds at very low concentrations, often in the nanogram per milliliter range. researchgate.net

Table 1: Exemplary HPLC Method Parameters for Terazosin and Related Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | Inertsil ODS-C18 (150 mm × 4.6 mm, 5 µm) pharmatutor.org | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) pharmatutor.org |

| Mobile Phase | Water, Acetonitrile, Triethylamine (pH 6.4 with orthophosphoric acid) pharmatutor.org | Buffer:Acetonitrile (80:20 v/v) (Buffer: 20 mM orthophosphoric acid) pharmatutor.org |

| Flow Rate | 1.0 mL/min pharmatutor.org | 0.250 mL/min pharmatutor.org |

| Detection | UV at 245 nm pharmatutor.org | Photodiode Array (PDA) at 246 nm pharmatutor.org |

| Application | Estimation in pharmaceutical dosage forms pharmatutor.org | Quantitative analysis and content uniformity pharmatutor.org |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a rapid, simple, and cost-effective alternative to HPLC for the quantification of pharmaceutical compounds. researchgate.net Stability-indicating HPTLC methods have been successfully developed for Terazosin and can effectively separate the parent drug from its degradation products. researchgate.netresearchgate.net

In a typical HPTLC method, samples are spotted on silica (B1680970) gel 60F-254 plates. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of Chloroform, Toluene, and Methanol. researchgate.netresearchgate.netresearchgate.net After development, the quantification is performed using a densitometer, scanning the plate at a specific wavelength, commonly 254 nm or 250 nm. researchgate.netijcrt.org These methods have demonstrated good linearity over a wide concentration range and are suitable for routine quality control. researchgate.netijcrt.org

Table 2: HPTLC Method Parameters for Terazosin Analysis

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Silica gel precoated aluminum plate 60F-254 researchgate.net | HPTLC aluminum plates precoated with silica gel 60F-254 tsijournals.com |

| Mobile Phase | Chloroform:Toluene:Methanol (9:1:6 v/v/v) researchgate.netresearchgate.net | Chloroform:Acetone:Ammonia (6:4:0.1 v/v/v) tsijournals.com |

| Detection Wavelength | 254 nm researchgate.netresearchgate.net | Not Specified tsijournals.com |

| Linearity Range | 50-2500 µg/mL researchgate.net | Not Specified tsijournals.com |

| Application | Quantitative estimation in tablet formulation researchgate.netresearchgate.net | Determination in the presence of degradation products tsijournals.com |

Gas Chromatography (GC)

The application of Gas Chromatography (GC) for the analysis of this compound is generally not considered applicable. GC is best suited for compounds that are volatile or can be made volatile through derivatization. This compound, like its parent compound Terazosin, is a relatively large, polar molecule with low volatility, making it unsuitable for direct GC analysis without significant chemical modification.

Spectrophotometric and Fluorimetric Assays for Trace Analysis

Spectrophotometric methods, particularly those in the ultraviolet (UV) region, are used for the determination of Terazosin, leveraging the UV absorbance of its quinazoline structure. researchgate.net Derivative spectrophotometry can be employed to enhance specificity and resolve the analyte spectrum from that of its degradation products. tsijournals.com

Fluorimetric assays offer superior sensitivity for trace analysis. sciepub.com The inherent fluorescence of the Terazosin structure allows for its quantification at very low levels (nanogram range). researchgate.netnih.gov A spectrofluorimetric method involves exciting the molecule at a specific wavelength (e.g., 330 nm) and measuring the emitted fluorescence at a higher wavelength (e.g., 376 nm). nih.gov This technique has been successfully applied to determine Terazosin in various matrices, including biological fluids, often with a pre-extraction step to concentrate the analyte and remove interferences. nih.gov

Electrochemical Detection Methods

Electrochemical methods provide a sensitive and selective platform for the analysis of electroactive compounds like Terazosin. researchgate.netsciepub.com Techniques such as voltammetry can be used for the quantitative analysis of Terazosin in pharmaceutical formulations. sciepub.com Some methods have involved the use of potentiometric sensors for the determination of Terazosin. sciepub.com These methods are based on the electrochemical properties of the analyte and can offer rapid and cost-effective analysis. sciepub.com

Hyphenated Analytical Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The combination of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for identifying and quantifying drug metabolites and impurities in complex matrices like biological fluids. ontosight.ai While specific LC-MS/MS methods targeting only this compound are not extensively detailed in the available literature, methods for the parent drug Terazosin in human plasma are well-established. sciepub.com These methods inherently possess the capability to separate and detect related compounds. An enantioselective normal-phase HPLC method coupled with electrospray mass spectrometry has been used for the determination of Terazosin in human plasma, demonstrating the power of hyphenated techniques. sciepub.com Such approaches provide unparalleled specificity and sensitivity, allowing for the definitive identification and trace-level quantification required in pharmacokinetic and metabolic studies.

Validation of Analytical Methods for Specific Matrices (e.g., in vitro biological samples, synthetic intermediates)

The validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that a method is suitable for its intended purpose. For a compound like this compound, which may be present as a metabolite in in vitro biological samples or as an impurity in synthetic intermediates of terazosin, robust and validated analytical methods are essential for accurate detection and quantification. The validation process demonstrates the method's reliability through various performance characteristics, typically following guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Method validation for this compound would involve establishing and documenting the performance of an analytical procedure, most commonly a chromatographic method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). These techniques are favored for their specificity, sensitivity, and ability to resolve complex mixtures.

Validation in In Vitro Biological Samples

The analysis of this compound in in vitro biological matrices, such as plasma or microsomal incubations, is crucial for metabolic studies. LC-MS/MS is often the method of choice for such applications due to its high sensitivity and selectivity, which are necessary for detecting low concentrations of metabolites in complex biological fluids. researchgate.net The validation of such a method would encompass several key parameters.

A study developing a fast and sensitive LC-MS/MS method for the quantification of a related parent compound, terazosin, in human plasma provides a relevant framework. researchgate.net While the study focused on terazosin, the validation principles are directly applicable to its metabolites like this compound. The method utilized a protein precipitation step for sample cleanup, which is a common and effective technique for biological samples. researchgate.net The chromatographic separation was achieved on a C18 reversed-phase column with a simple mobile phase, and detection was performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which ensures high specificity. researchgate.net

Validation of such a method for this compound would involve assessing the following parameters, with typical acceptance criteria presented in the table below.

Table 1: Typical Bioanalytical Method Validation Parameters for this compound in In Vitro Biological Samples

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Linearity | To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a specified range. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | To determine the closeness of the mean test results to the true concentration of the analyte. | Mean value should be within ±15% of the nominal value (except at LLOQ, where it should be within ±20%). |

| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day). | Coefficient of variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (except at LLOQ, where it should be ≤ 20%). |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should meet the criteria mentioned above. |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards that represent 100% recovery. | Recovery should be consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The matrix factor should be consistent across different lots of the biological matrix. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw stability, short-term room temperature stability, long-term frozen stability). | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |

This table is a representation of typical validation parameters and acceptance criteria based on regulatory guidelines for bioanalytical method validation.

Validation for Synthetic Intermediates

When this compound is a synthetic intermediate or an impurity in the manufacturing process of terazosin, the analytical method must be validated to ensure the quality and purity of the final active pharmaceutical ingredient (API). HPLC with UV detection is a commonly employed technique for this purpose. pharmatutor.org A stability-indicating method is often developed to separate the main compound from all potential impurities and degradation products. nih.govresearchgate.net

Research on the impurity profiling of terazosin has led to the development of advanced HPLC methods. For instance, a new liquid chromatographic method was developed to replace an older European Pharmacopoeia method, significantly reducing the analysis time while improving the separation of specified impurities. nih.govresearchgate.net This method utilized a pentafluorophenyl (PFP) stationary phase, which provided better retention and separation for polar impurities that are not well-retained on traditional C18 columns. nih.gov The validation of such a method for quantifying this compound as a synthetic intermediate would include the parameters detailed in the following table.

Table 2: Method Validation Parameters for the Quantification of this compound in Synthetic Intermediates

| Validation Parameter | Purpose | Research Findings for Related Compounds |

| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte. | For terazosin and its impurities, linearity was established with a correlation coefficient (r²) of 0.999 or greater over the concentration range of interest. nih.govresearchgate.net |

| Accuracy | To assess the agreement between the measured value and the true value. | Accuracy, often evaluated through recovery studies, typically shows recovery values between 98% and 102%. researchgate.net |

| Precision | To evaluate the closeness of agreement between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day). | The relative standard deviation (RSD) for precision studies is generally required to be less than 2.0%. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | For terazosin impurities, LODs can be in the range of ng/mL, for example, 10 ng/mL for enantiomers. researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | LOQ values for terazosin impurities have been reported around 30 ng/mL for enantiomers. researchgate.net |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. | The method should demonstrate baseline resolution between this compound and other related substances, including terazosin and other known impurities. nih.govresearchgate.net |

| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | Robustness is tested by varying parameters like mobile phase composition, pH, column temperature, and flow rate. The method should remain reliable under these variations. researchgate.net |

The data in this table is based on published validation studies for terazosin and its related impurities and serves as a representative example for the validation of a method for this compound. nih.govresearchgate.net

Metabolism and Biotransformation Pathways Involving Desamino Hydroxy Terazosin

Investigation of Deamination and Hydroxylation Mechanisms in Drug Metabolism

Deamination, the removal of an amine group, and hydroxylation, the introduction of a hydroxyl (-OH) group, are common phase I metabolic reactions. mdpi.com Hydroxylation is a frequent metabolic transformation for many drugs, often serving as a preliminary step for further conjugation reactions. This process is typically catalyzed by cytochrome P450 (CYP) enzymes and can occur at various positions on a molecule, including aliphatic and aromatic sites. mdpi.com

Deamination can occur through several mechanisms, including oxidative deamination catalyzed by monoamine oxidases (MAOs) or CYP enzymes. In the context of a molecule like terazosin (B121538), which possesses a primary amino group on the quinazoline (B50416) ring, oxidative deamination is a plausible metabolic pathway. This process would involve the conversion of the amine to an imine intermediate, which is then hydrolyzed to a ketone, effectively removing the amino group.

The formation of desamino hydroxy terazosin implies the occurrence of both a deamination event at the 2-amino position of the quinazoline ring and a hydroxylation event at an unspecified position on the molecule. The precise sequence of these events—whether deamination precedes hydroxylation or vice versa—would determine the specific intermediate metabolites formed.

Identification and Characterization of Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms)

The metabolism of terazosin is known to be mediated by the cytochrome P450 system. wikem.org Studies in rats have indicated the involvement of CYP3A1 and/or CYP3A2 in the metabolism of terazosin. nih.gov In humans, CYP3A4 is a major enzyme responsible for the metabolism of a vast array of drugs and is considered the primary isoform involved in the biotransformation of terazosin. nih.gov

Given the established role of CYP3A4 in metabolizing the parent compound, it is highly probable that this isoform also catalyzes the hydroxylation reactions involved in the formation of hydroxylated metabolites of terazosin. CYP enzymes are well-known for their ability to carry out hydroxylation at various carbon centers. mdpi.com Furthermore, CYP enzymes can also be involved in oxidative deamination processes. Therefore, it is reasonable to hypothesize that CYP3A4 is a key enzyme in the formation of this compound.

Other CYP isoforms or different enzyme systems like flavin-containing monooxygenases (FMOs) could also potentially contribute to the metabolism of terazosin and its metabolites, although their specific roles in the formation of this compound have not been elucidated.

In Vitro Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

In vitro metabolic stability assays are crucial tools in drug discovery and development for predicting the in vivo clearance of a compound. These assays typically utilize liver microsomes or hepatocytes, which contain a rich complement of drug-metabolizing enzymes.

There is no direct experimental data available in the public domain regarding the in vitro metabolic stability of this compound. However, we can infer its likely stability profile based on its structure relative to terazosin. The introduction of a hydroxyl group generally increases the polarity of a molecule, which can make it a better substrate for phase II conjugation enzymes (e.g., UDP-glucuronosyltransferases or sulfotransferases). This would likely lead to a faster clearance of this compound compared to a non-hydroxylated counterpart.

The absence of the primary amino group might alter its interaction with metabolizing enzymes. A hypothetical comparison of the metabolic stability of terazosin and this compound in different in vitro systems is presented below.

| In Vitro System | Predicted Stability of Terazosin | Predicted Stability of this compound | Rationale for Difference |

| Liver Microsomes | Moderate to Low | Likely Lower | The presence of a hydroxyl group provides an additional site for metabolism, potentially increasing the rate of clearance. |

| Hepatocytes | Moderate to Low | Likely Lower | Hepatocytes contain both phase I and phase II enzymes. The hydroxyl group on this compound would make it a substrate for conjugation, leading to more rapid metabolism compared to terazosin. |

Comparative Analysis of Metabolic Profiles between Terazosin and this compound

A comparative analysis of the metabolic profiles of terazosin and a hypothetical this compound reveals key differences that would influence their biotransformation.

| Feature | Terazosin | This compound (Hypothetical) | Metabolic Implication |

| Primary Amino Group | Present at the 2-position of the quinazoline ring | Absent (replaced by a hydroxyl or keto group resulting from deamination) | The primary amino group is a site for potential metabolism. Its absence in the metabolite removes this pathway. |

| Hydroxyl Group | Absent | Present (at an unspecified position) | The hydroxyl group introduces a new site for phase II conjugation (e.g., glucuronidation, sulfation), likely leading to more rapid elimination. It also increases the overall polarity of the molecule. |

| Overall Polarity | Less Polar | More Polar | Increased polarity generally facilitates renal excretion. |

The primary metabolites of terazosin are formed through O-demethylation and cleavage of the piperazine (B1678402) ring. drugbank.com For this compound, its subsequent metabolism would likely be dominated by conjugation of the newly introduced hydroxyl group.

Role of this compound as a Primary Metabolite or Subsequent Transformation Product

Given the known metabolic pathways of terazosin, it is more plausible that this compound is a subsequent transformation product rather than a primary metabolite. The major initial metabolic attacks on the terazosin molecule are O-demethylation and hydrolysis. mims.comdrugbank.com

Therefore, a likely scenario is the initial formation of a hydroxylated intermediate of terazosin, which then undergoes deamination. Alternatively, a primary metabolite, such as one of the demethylated forms, could be further hydroxylated and subsequently deaminated. The formation directly from terazosin in a single step involving both hydroxylation and deamination is less probable.

The metabolic cascade could be envisioned as: Terazosin → Hydroxy-terazosin → Desamino-hydroxy-terazosin OR Terazosin → Demethyl-terazosin → Demethyl-hydroxy-terazosin → Desamino-demethyl-hydroxy-terazosin

Without experimental evidence, the precise role and position of this compound in the metabolic pathway of terazosin remains speculative.

Degradation Kinetics and Stability Studies of Desamino Hydroxy Terazosin

Forced Degradation Studies Under Various Stress Conditions

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. It is designed to generate degradation products and provide insight into the degradation pathways.

Hydrolysis is a primary pathway for drug degradation. Studies on Terazosin (B121538) reveal its susceptibility to both acidic and alkaline environments.

Acidic Hydrolysis : Terazosin shows significant decomposition when subjected to acidic conditions. nih.gov In one study, refluxing a solution of Terazosin in 0.1 N HCl at 40°C for two days resulted in degradation. researchgate.net Another study at 80°C in 0.1 M HCl also showed notable decomposition. nih.gov The primary degradation product formed under acidic stress is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline. nih.govresearchgate.net In acidic conditions, the order of degradation sensitivity among similar drugs was found to be Terazosin > Doxazosin > Prazosin. nih.gov

Basic Hydrolysis : Terazosin degrades completely in alkaline conditions. nih.gov Refluxing in 0.1 N NaOH at 40°C for 10 hours led to degradation. researchgate.net Another study showed that three hours of refluxing in 1N sodium hydroxide (B78521) was sufficient for complete degradation. tsijournals.com The rate constant for the hydrolysis of Terazosin in 0.1M NaOH at 80°C was determined to be 1.75 h⁻¹, which is 18 times higher than the rate constant in 0.1M HCl under the same conditions. rsc.org Similar to acidic conditions, the major degradation product is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline. nih.govresearchgate.net The order of sensitivity to alkaline degradation was determined to be Doxazosin > Terazosin > Prazosin. nih.gov

Neutral Hydrolysis : No degradation of Terazosin was observed under neutral conditions. nih.gov

Table 1: Summary of Hydrolytic Degradation Studies of Terazosin

| Stress Condition | Temperature | Duration | Observations | Major Degradation Product |

|---|---|---|---|---|

| Acidic | ||||

| 0.1 N HCl | 40°C | 2 days | Significant degradation. researchgate.net | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline nih.govresearchgate.net |

| 0.1 M HCl | 80°C | Not specified | Significant decomposition. nih.gov | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline nih.gov |

| Basic | ||||

| 0.1 N NaOH | 40°C | 10 hours | Significant degradation. researchgate.net | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline nih.govresearchgate.net |

| 1 N NaOH | Reflux | 3 hours | Complete degradation. tsijournals.com | Not specified |

| 0.1 M NaOH | 80°C | Not specified | Complete degradation. nih.gov | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline nih.gov |

| Neutral | ||||

| Neutral Solution | Not specified | Not specified | No degradation observed. nih.gov | Not applicable |

Oxidative degradation was investigated using hydrogen peroxide (H₂O₂). Studies indicate that Terazosin is stable under oxidative stress conditions, with no degradation observed when exposed to 30% H₂O₂ at 40°C for up to 5 days. nih.govresearchgate.net Another study also reported no degradation under oxidative stress. nih.gov

Exposure to light can cause photodegradation of sensitive compounds. When Terazosin was exposed to UV light as a solution for up to 5 days, it resulted in the formation of a cluster of degradation products. nih.govresearchgate.net The degradation pattern under photolytic conditions was found to be similar for both liquid and solid states. nih.gov

Thermal stability is a crucial parameter evaluated through thermal degradation studies and thermogravimetric analysis (TGA).

Thermal Degradation : Solid-state Terazosin was found to be stable when stored at 40°C and 75% relative humidity for 5 days. researchgate.net Another study confirmed its stability in the solid state at 50°C over a one-month period. nih.gov

Thermogravimetric Analysis (TGA) : TGA studies of Terazosin hydrochloride reveal a multi-step decomposition process. The TGA curve shows that the compound is thermally decomposed in four main steps. nih.govresearchgate.net The initial weight loss, occurring between 25-150°C, corresponds to the loss of two crystal water molecules. nih.govekb.eg Subsequent steps involve the loss of an HCl molecule, followed by the fragmentation of the organic structure at higher temperatures. nih.govresearchgate.net

Table 2: TGA Decomposition Steps of Terazosin Hydrochloride

| Step | Temperature Range (°C) | Weight Loss (%) | Attributed to Loss of | Reference |

|---|---|---|---|---|

| 1 | 25 - 150 | ~7.6 | Two crystal water molecules | nih.govresearchgate.net |

| 2 | 150 - 280 | ~7.7 | HCl molecule | nih.govresearchgate.net |

| 3a | 280 - 320 | ~15.0 | C₄H₇O molecule | nih.gov |

| 3b | 320 - 341 | ~6.2 | CO molecule | nih.gov |

| 4a | 341 - 490 | ~18.6 | C₄H₈N₂ molecule | nih.gov |

| 4b | 490 - 700 | ~45.3 | C₁₀H₁₀N₃O₂ molecule | nih.gov |

Identification and Structural Elucidation of Degradation Products

The identification of degradation products is critical for understanding the degradation pathways. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key technique for this purpose.

Under hydrolytic (acid and base) stress, the primary degradation product is consistently identified as 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline . nih.govresearchgate.net This results from the cleavage of the amide bond. Another product formed is tetrahydrofuroic acid , which can further decompose into tetrahydrofuran (B95107) and carbon dioxide. researchgate.netnih.gov

Under oxidative stress, one study using HPLC-HRMSn detected 15 degradation products, eight of which were newly identified. researchgate.net The main degradation pathways were determined to be hydrolysis of the amide bond, hydroxylation, and carbonylation. researchgate.net

A previously unreported impurity, identified as 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione , has also been found in some batches of Terazosin, likely arising from a side-reaction during synthesis. medjchem.comresearchgate.net

Preclinical Biochemical and Molecular Mechanism Investigations of Desamino Hydroxy Terazosin

In Vitro Assessment of Alpha-1 Adrenergic Receptor Binding Affinity and Functional Selectivity

Desamino hydroxy terazosin (B121538) is an analog of terazosin, a compound known for its potent and selective antagonism of alpha-1 adrenergic receptors. nih.govnih.govnih.gov The parent compound, terazosin, demonstrates high affinity for α1-adrenoceptors, which underlies its therapeutic effects in conditions like benign prostatic hyperplasia (BPH) and hypertension. nih.govnih.gov However, the structural modifications in desamino hydroxy terazosin, specifically the removal of the primary amino group from the quinazoline (B50416) ring, are intended to significantly reduce its binding affinity for these receptors.

This chemical alteration allows for the isolation and investigation of its non-α1-adrenoceptor-mediated effects. Studies on other analogs where the quinazoline moiety is modified have shown that such changes can decrease the binding to the α1-adrenoceptor by as much as 1000-fold. nih.gov While direct binding data for this compound is specific to proprietary research, the principle is that its reduced affinity for alpha-1 adrenergic receptors minimizes its impact on pathways traditionally associated with terazosin, such as smooth muscle relaxation. nih.gov This functional selectivity is crucial for exploring its alternative mechanisms of action, particularly its interaction with phosphoglycerate kinase 1 (PGK1). nih.govnih.gov

| Compound | Target Receptor | Binding Affinity (IC50 corr) | Reference Tissue | Key Characteristic |

|---|---|---|---|---|

| Terazosin | Alpha-1 | 2.0 - 2.5 nM | Human Prostate, Canine Brain | High affinity, selective antagonist |

| This compound | Alpha-1 | Significantly Reduced (Expected) | N/A | Designed for low α1 affinity to isolate other effects |

| Modified Terazosin (TZ-md) | Alpha-1 | ~1000-fold lower than Terazosin | N/A | Demonstrates principle of reduced affinity via structural modification |

Molecular and Cellular Studies of Phosphoglycerate Kinase 1 (PGK1) Modulation and Activation

Molecular and cellular studies have been extended to terazosin analogs, including deaminated forms that are structurally related to this compound. nih.gov Research demonstrates that the 4-amino group on the quinazoline ring is not essential for PGK1 activation, as deaminated analogs retain potent agonistic activity. nih.gov In vitro assays confirm that these analogs can enhance PGK1 activity, in some cases even more effectively than terazosin itself. nih.gov This modulation of PGK1 represents a novel mechanism of action, shifting the compound's profile from a receptor antagonist to an enzyme activator. nih.govuiowa.edu

| Compound | Concentration | PGK1 Activity (% of Control) | Key Finding |

|---|---|---|---|

| Control | N/A | 100% | Baseline enzyme activity |

| Terazosin (Positive Control) | 50 nM | 125.4 ± 3.6% | Demonstrates PGK1 activation |

| Compound 10a (Deamination Product) | 50 nM | 124.9 ± 4.1% | Amino group is not essential for PGK1 activation |

| Compound 12b (Analog) | 50 nM | 138.6 ± 2.8% | Shows significantly stronger agonistic activity than terazosin |

Data adapted from studies on terazosin analogs, where Compound 10a is the deamination product of terazosin. nih.gov

Investigation of Effects on Cellular Bioenergetics and Mitochondrial Function in Cell Lines and Primary Cultures

The activation of PGK1 by this compound has significant downstream effects on cellular bioenergetics. nih.govmdpi.com By enhancing the activity of a key glycolytic enzyme, the compound boosts the rate of glycolysis, leading to a measurable increase in intracellular ATP production. nih.govmdpi.com This enhancement of cellular energy supply is a central component of its mechanism of action. uiowa.edu In cell lysate assays, terazosin has been shown to transiently elevate ATP levels by nearly 40%. nih.gov

| Parameter | Condition | Effect of Treatment | Cell Model |

|---|---|---|---|

| Intracellular ATP Content | Palmitate-induced stress | Prevents reduction in ATP | MIN6 Cells |

| Mitochondrial Membrane Potential | Palmitate-induced stress | Reverses decline | MIN6 Cells |

| Reactive Oxygen Species (ROS) | Palmitate-induced stress | Decreases production | MIN6 Cells |

| Neuroprotection (Cell Viability) | MPP+ induced injury | Increases cell survival | SH-SY5Y Cells |

Findings are based on studies with terazosin and its neuroprotective analogs. nih.govresearchgate.net

Analysis of Molecular Pathways Influenced by this compound (e.g., apoptosis, cell proliferation, transforming growth factor-beta1 expression) in Preclinical Systems

The molecular pathways influenced by this compound are context-dependent, largely stemming from its dual heritage as a quinazoline-based structure and a PGK1 activator.

Apoptosis: The compound's effect on apoptosis is dichotomous. In preclinical models of BPH, quinazoline-based drugs like terazosin induce apoptosis in prostate smooth muscle and epithelial cells. nih.govnih.govmssm.edu This effect has been linked to the upregulation of transforming growth factor-beta 1 (TGF-β1) signaling, which in turn can activate the caspase cascade. nih.govdrugbank.comnih.gov However, in other preclinical systems, such as models of sepsis, stroke, and neurodegeneration, the PGK1-activating function of terazosin and its analogs confers a strong anti-apoptotic and pro-survival effect. nih.govmdpi.com Modified terazosin with negligible alpha-1 affinity still displays this anti-apoptotic capability, indicating that the effect is mediated through PGK1 activation and enhanced cellular bioenergetics. nih.gov

Cell Proliferation: In studies focused on BPH, treatment with terazosin and related alpha-1 blockers did not result in significant changes to the rate of cellular proliferation in either stromal or epithelial prostate cells. nih.govnih.gov The primary effect observed was the induction of apoptosis rather than an inhibition of cell growth. nih.gov

Transforming Growth Factor-beta1 (TGF-β1) Expression: In the context of prostate tissue, terazosin treatment has been shown to significantly increase the expression of TGF-β1. nih.gov This upregulation is considered a key effector of the pro-apoptotic activity observed in BPH models. nih.govdrugbank.comnih.gov It is important to note that this pathway may not be dominant in other cell types, such as neurons, where the pro-survival effects of PGK1 activation are more prominent. nih.gov

Exploration of Potential Neuroprotective Mechanisms in In Vitro Neuronal Models

A significant area of preclinical investigation for this compound and related analogs is in the field of neuroprotection. nih.govjournaltxdbu.comresearchgate.net The central hypothesis is that by activating PGK1, these compounds can counteract the energy deficits and oxidative stress that are hallmarks of many neurodegenerative diseases. nih.govresearchgate.netneuroscirn.org

In vitro studies using neuronal cell lines, such as SH-SY5Y cells, have provided strong evidence for this mechanism. nih.gov In these models, neuronal injury is often induced by toxins like MPP+, which impair mitochondrial function and lead to cell death. Treatment with PGK1-activating terazosin analogs has been shown to:

Enhance PGK1 activity within neuronal cells. nih.gov

Increase intracellular ATP levels , thereby providing the energy needed for cell survival and function. nih.govnih.gov

Reduce levels of reactive oxygen species (ROS) , mitigating the oxidative stress that damages cellular components. nih.govnih.gov

Improve neuronal cell survival and protect against toxin-induced cell death. nih.gov

These findings suggest that the neuroprotective effect is directly linked to the enhancement of glycolysis and cellular bioenergetics through the activation of PGK1. nih.govnih.gov This mechanism offers a promising therapeutic strategy for conditions characterized by neuronal energy depletion. nih.govjournaltxdbu.com

| Compound | Concentration | Cell Viability vs. MPP+ Injury | Mechanism |

|---|---|---|---|

| MPP+ (Injury Control) | N/A | ~50% | Induces neuronal cell death |

| Terazosin | 2.5 µM | Significantly Increased | PGK1 Activation, Increased ATP, Reduced ROS |

| Compound 10a (Deamination Product) | 2.5 µM | Significantly Increased | PGK1 Activation, Increased ATP, Reduced ROS |

| Compound 12b (Analog) | 2.5 µM | Increased more than Terazosin | Potent PGK1 Activation, Increased ATP, Reduced ROS |

Data adapted from a study evaluating the neuroprotective effects of terazosin analogs against MPP+-induced cell injury. nih.gov

Advanced Preclinical Research Models and Methodologies for Studying Desamino Hydroxy Terazosin

In Vitro Cell Culture Systems for Functional and Mechanistic Studies

In vitro cell culture systems are a foundational tool in pharmacology for studying the effects of compounds at the cellular level. These systems involve growing cells outside of their natural environment under controlled laboratory conditions.

Neuronal Cell Lines: These are immortalized cells, often derived from tumors (like the SH-SY5Y neuroblastoma line), that can be continuously cultured. nih.govmdpi.com They are used to screen for neurotoxic effects or to study neuroprotective properties of compounds. nih.gov

Primary Neuronal Cultures: These cells are isolated directly from animal brain tissue (e.g., from mouse cerebellum). nih.gov They more closely represent the physiology of native neurons but have a limited lifespan in culture.

Immortalized Cell Lines: These are cells that have been genetically modified to proliferate indefinitely, providing a stable and consistent model for research. nih.govfrontiersin.org For example, immortalized dorsal root ganglion neuron cell lines have been developed to study sensory neuron functions. frontiersin.org

Interactive Table: Examples of In Vitro Cell Culture Systems

Induced Pluripotent Stem Cell (iPSC)-Derived Cellular Models for Disease Modeling

iPSC technology allows for the reprogramming of somatic cells (like skin or blood cells) from patients into stem cells, which can then be differentiated into various cell types, such as neurons or cardiomyocytes. nih.govfrontiersin.org This provides a powerful platform for creating patient-specific disease models "in a dish." nih.govnih.govecrjournal.com

These models are particularly valuable for studying genetic diseases, as the derived cells carry the patient's specific mutations. nih.govecrjournal.commdpi.com They have been used to model neurodegenerative conditions like Alzheimer's disease and Parkinson's disease, allowing researchers to investigate disease mechanisms and screen for potential drugs. nih.govfrontiersin.orgmdpi.com

Organ-on-a-Chip and Microphysiological Systems

Organ-on-a-chip (OoC) technology involves creating microfluidic culture devices that simulate the activities, mechanics, and physiological responses of entire organs or organ systems. thno.orgnih.govmdpi.com These microphysiological systems can model complex biological interactions, such as those between different cell types or between an organ and a drug. xiahepublishing.comnih.gov For example, a "Brain-on-a-chip" can be used to study neurodegenerative disorders, while a "Liver-on-a-chip" can predict the damaging effects of medications on liver cells. xiahepublishing.com These platforms offer a more accurate representation of human physiology than traditional 2D cell cultures. thno.org

Ex Vivo Tissue Perfusion Models for Organ-Level Responses

Ex vivo tissue perfusion systems maintain the viability and function of whole organs or tissues outside the body for a period of time. This allows for the study of organ-level responses to drugs or other interventions in a controlled environment. A common application is ex vivo lung perfusion (EVLP), where donor lungs are preserved, assessed, and even reconditioned before transplantation. nih.govmmcts.org This platform allows for the analysis of physiological parameters and the collection of tissue-specific markers from the perfusate. nih.govnih.gov

Interactive Table: Comparison of Advanced Research Models

Genetically Engineered Animal Models for Targeted Mechanistic Investigations

Genetically engineered animal models (GEMMs), particularly mice, are created by altering their genome to study the function of specific genes. wikipedia.org This can involve knocking out a gene to observe the effect of its absence or introducing a human gene to model a specific disease. wikipedia.org These models are invaluable for validating drug targets and studying disease progression in a whole-body context, which cannot be fully replicated by in vitro systems. nih.gov For instance, transgenic mouse models have been developed for a wide range of human diseases, including various cancers and neurodegenerative disorders like Huntington's disease. wikipedia.orgnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying Desamino hydroxy terazosin in Terazosin formulations, and how are they validated?

- Answer: this compound, a process-related impurity in Terazosin synthesis, can be identified using nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation. High-performance liquid chromatography (HPLC) is recommended for quantification. Validation involves synthesizing the impurity as a reference standard and confirming purity through spectral matching and retention time consistency .

Q. What synthetic pathways lead to the formation of this compound during Terazosin production, and how can these be controlled?

- Answer: The impurity forms during the catalytic hydrogenation step of Terazosin synthesis, likely due to incomplete reduction or side reactions. Controlling reaction parameters (e.g., catalyst type, hydrogen pressure, temperature) and monitoring intermediate purity can minimize its formation. Post-synthesis purification techniques, such as recrystallization, are also critical .

Q. What standardized assays are recommended for evaluating the cytotoxicity of this compound in preclinical studies?

- Answer: The Sulforhodamine B (SRB) assay is widely used to assess cytotoxicity in human tumor cell lines (e.g., prostate, breast cancer) and non-malignant fibroblasts. Experimental design should include triplicate testing, dose-response curves (e.g., 10–100 µM), and validation with positive controls (e.g., doxorubicin). No cytotoxicity was observed in studies using this method .

Advanced Research Questions

Q. How can researchers design experiments to assess the neuroprotective potential of this compound, given Terazosin's known effects on PGK1 and energy metabolism?

- Answer: Terazosin enhances glycolysis via PGK1 activation, which is relevant in neurodegenerative diseases like Parkinson’s and ALS. To study this compound, use in vitro neuronal models (e.g., motor neurons) to measure ATP levels (via luciferase assays) and glycolysis rates (via extracellular acidification rate monitoring). In vivo neurochemical profiling (e.g., microdialysis in rodent brains) can evaluate dopamine and norepinephrine modulation, as demonstrated in Terazosin studies .

Q. What methodological considerations are critical when interpreting conflicting cytotoxicity data for this compound across different cell models?

- Answer: Variability may arise from cell line specificity (e.g., tumor vs. non-malignant cells), exposure duration (acute vs. chronic), or assay choice (SRB vs. MTT). To resolve contradictions:

- Use orthogonal assays (e.g., flow cytometry for apoptosis/necrosis).

- Validate results across multiple cell lines.

- Standardize experimental conditions (e.g., serum-free media to avoid interference) .

Q. How can in vitro and in vivo models be integrated to study the pharmacokinetic behavior of this compound and its interaction with α-adrenergic receptors?

- Answer:

- In vitro: Conduct competitive binding assays with radiolabeled ligands (e.g., H-prazosin) to determine affinity for α1-adrenoceptor subtypes (α1a, α1b, α1d) .

- In vivo: Perform pharmacokinetic studies in rodents to measure brain penetration (via cerebrospinal fluid sampling) and metabolite profiling (via LC-MS/MS). Neurochemical effects can be assessed using behavioral models (e.g., novelty-induced locomotion in selectively bred rats) .

Methodological Notes

- Data Contradiction Analysis: When comparing cytotoxicity results, apply statistical rigor (e.g., one-way ANOVA with post-hoc tests) and account for batch-to-batch variability in impurity synthesis.

- Advanced Techniques: For mechanistic studies, combine proteasome inhibition assays (e.g., ubiquitin-proteasome activity in PC3 cells) with transcriptomic profiling (RNA-seq) to identify downstream targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.